molecular formula C26H22N4O3 B1630296 (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate CAS No. 1155875-68-5

(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate

Cat. No. B1630296
M. Wt: 438.5 g/mol
InChI Key: ZTDUGEKWIJHWKX-DEOSSOPVSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s melting point, boiling point, solubility, density, and other physical properties. Chemical properties such as reactivity, acidity/basicity, and redox potential might also be discussed.


Scientific Research Applications

Organic Synthesis and Protection Strategies

The fluoren-9-ylmethoxycarbonyl (Fmoc) group is widely utilized for the protection of hydroxy-groups in the synthesis of peptides and other complex molecules. It offers compatibility with a range of acid- and base-labile protecting groups and can be conveniently removed without affecting other sensitive groups. This feature is exemplified in the synthesis of an octathymidylic acid fragment, showcasing its utility in nucleotide and peptide chemistry (Gioeli & Chattopadhyaya, 1982).

Materials Science

In materials science, the incorporation of fluorenyl and benzotriazole moieties into polymers and small molecules has been explored for various applications. For instance, fluorenyl derivatives are synthesized for applications in liquid scintillators, demonstrating excellent scintillation characteristics, which are crucial for radiation detection and measurement (Barnett et al., 1960). Similarly, novel polyamides containing fluorenylidene groups have been developed, showing remarkable solubility and thermal stability, making them suitable for high-performance materials applications (Hsiao, Yang, & Lin, 1999).

Photocatalysis

Fluorene and benzotriazole derivatives are also utilized in photocatalysis, facilitating innovative approaches to organic synthesis. For example, 3-amino-fluorene-2,4-dicarbonitriles (AFDCs) have been employed as photocatalysts for the decarboxylative arylation of α-amino acids and α-oxy acids with arylnitriles, enabling the preparation of a variety of benzylic amines and ethers under mild conditions. This demonstrates the potential of fluorenyl and benzotriazole derivatives in facilitating light-driven organic transformations (Chen, Lu, & Wang, 2019).

Polymer Solar Cells

In the development of polymer solar cells, fluorenyl-containing polymers have been synthesized and evaluated, showing promise for high-efficiency applications. For example, a novel donor–acceptor copolymer incorporating a 9-alkylidene-9H-fluorene unit exhibited a low band gap and high solubility, leading to polymer solar cells with a power conversion efficiency of 6.2%. This highlights the role of fluorenyl derivatives in the design of materials for renewable energy technologies (Du et al., 2011).

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I hope this general information is helpful. If you have more specific questions about a particular type of analysis, feel free to ask!


properties

IUPAC Name

9H-fluoren-9-ylmethyl (2S)-2-(benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O3/c31-25(30-23-13-6-5-12-22(23)27-28-30)24-14-7-15-29(24)26(32)33-16-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-6,8-13,21,24H,7,14-16H2/t24-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTDUGEKWIJHWKX-DEOSSOPVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H](N(C1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)N5C6=CC=CC=C6N=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20650304
Record name (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate

CAS RN

1155875-68-5
Record name (9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20650304
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1155875-68-5
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
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(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
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(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
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(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
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(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate
Reactant of Route 6
(9H-Fluoren-9-yl)methyl (2S)-2-(1H-benzotriazole-1-carbonyl)pyrrolidine-1-carboxylate

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